molecular formula C10H10O3 B032253 Chromane-2-carboxylic acid CAS No. 51939-71-0

Chromane-2-carboxylic acid

Cat. No. B032253
CAS RN: 51939-71-0
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromane-2-carboxylic acid and its derivatives can be achieved through various synthetic routes that involve complex reactions and catalysts. For example, the synthesis and properties of thiochromones, a closely related category, involve the integration of methods that result in compounds with diverse substituents and biological activities. These methods highlight the chemical reactivity and the potential for producing functionalized derivatives with specific electronic groups, enhancing their applicability in various fields (Sosnovskikh, 2018).

Scientific Research Applications

  • Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore is effective in removing protecting groups from carboxylic acids through direct photolysis in benzene or methanol without needing a photosensitizer (Klan, Heger, & Zabadal, 2000).

  • Synthesis of Bioactive Compounds : The compound has been used in the enantiospecific synthesis of chromanone-2-carboxylates and chroman-2-carboxylates, which are valuable in the synthesis of bioactive compounds like repinotan (D. Kim et al., 2015).

  • Synthesis of Hydrazines and Hydrazides : Acetic acid on 2-morpholinochromanes easily produces chroman-2-ols, which are then used to synthesize hydrazines and hydrazides of carboxylic acids (Semenova et al., 2020).

  • Catalytic Enantioselective Cycloadditions : Novel chiral carboxylic acid catalysts facilitate highly enantioselective [4+2] cycloadditions of acetals, resulting in the synthesis of polycyclic chromanes (Zhu et al., 2020).

  • Inhibition of Nuclear Factor-κB Activity : Certain chroman-2-carboxylic acid N-(substituted)phenylamides effectively inhibit nuclear factor-κB activity, indicating potential therapeutic applications (Kwak et al., 2008).

  • Synthesis of Pharmaceutical Agents : Optically active 6-substituted 2-(aminomethyl)chromans can be synthesized from readily available chroman 2-carboxylic acid precursors, offering potential for chroman-derived pharmaceutical agents (Zhang et al., 2004).

Safety And Hazards

Chromane-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Chromane-2-carboxylic acid has been recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules during the last eight to ten years .

properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFCQJQOIZMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369080, DTXSID90901552
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_683
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromane-2-carboxylic acid

CAS RN

51939-71-0
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (+)-(R)-α-methylbenzylamine (0.37 mol) in ethanol (100 ml) was added to a solution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (0.36 mol) in ethanol (200 ml). The mixture was allowed to crystallize out. The precipitate was filtered off and dried. The residue was crystallized 4 times from ethanol. The precipitate was filtered off and dried. The residue was taken up in water, treated with HCl 10% and extracted with diethyl ether. The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 8.6 g of (−)-(R)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (mp. 85.5° C., [α]D20=−6.7° (c=100 mg/10 ml in methanol)) (interm. 1).
Quantity
0.37 mol
Type
reactant
Reaction Step One
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0.36 mol
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-oxochromene-2-carboxylic acid (20.0 g, 105 mmol) and Pd/C (3.0 g, w/w=10%) in AcOH (200 mL) was placed in Parr hydrogenation apparatus under H2 (50 psi) and stirred for 25 h at rt. It was then filtered and concentrated. The residue was suspended in water (300 mL), stirred for 10 min, filtered and dried to give 3,4-dihydro-2H-chromene-2-carboxylic acid (13.5 g, 72%) as a white solid. BH3 (57 mL, 114 mmol, 2.0 M in THF) was added slowly to a solution of this carboxylic acid in THF (120 mL) at 0° C. The reaction mixture was then warmed to rt and stirred for 5 h at this temperature. THF/H2O (30 mL, 1:1) was added drop wise while keeping the temperature between 0-5° C. and stirred for 20 min. K2CO3 (26.0 g, 189 mmol) was added and the reaction was vigorously stirred for 30 min. The THF layer was separated and concentrated to give the title compound (11.0 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.10-7.03 (m, 2H), 6.86-6.81 (m, 2H), 4.14-4.08 (m, 1H), 3.85-3.68 (m, 2H), 2.92-2.84 (m, 1H), 2.80-2.73 (m, 1H), 1.98-1.92 (m, 1H), 1.90-1.79 (m, 1H). LCMS: 165 (M+1)+
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
N#CC1C=Cc2ccccc2O1
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NC1CCC=CO1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromane-2-carboxylic acid
Reactant of Route 2
Chromane-2-carboxylic acid
Reactant of Route 3
Chromane-2-carboxylic acid
Reactant of Route 4
Chromane-2-carboxylic acid
Reactant of Route 5
Chromane-2-carboxylic acid
Reactant of Route 6
Chromane-2-carboxylic acid

Citations

For This Compound
384
Citations
H Koyama, DJ Miller, JK Boueres… - Journal of medicinal …, 2004 - ACS Publications
… to the carboxylate moiety, we conceived chromane-2-carboxylic acid with a chiral center at the 2… to build PPARγ activity into the chromane-2-carboxylic acid series. This “cyclized fibrate” …
Number of citations: 73 pubs.acs.org
WH Yi, JH Kwak, SB Han, YS Kim, JK Jung, HS Lee - Yakhak Hoeji, 2012 - koreascience.kr
Nuclear factor-${\kappa} B $(NF-${\kappa} B $) has been considered as one of the major targets for therapeutic agents of diverse human diseases. In the previous studies, 6-hydroxy-7-…
Number of citations: 2 koreascience.kr
H Koyama, JK Boueres, DJ Miller, JP Berger… - Bioorganic & medicinal …, 2005 - Elsevier
… During the course of our SAR studies of chromane-2-carboxylic acid toward PPARα/γ dual … conduct a SAR study on chromane-2-carboxylic acid toward selective PPARα agonism with …
Number of citations: 17 www.sciencedirect.com
A Peresypkin, G Kwei, M Ellison, K Lynn… - Pharmaceutical …, 2005 - Springer
… During the pharmaceutical development of an α/γ dual PPAR agonist, a derivative of a chromane-2-carboxylic acid (compound 1), it was discovered that the compound was able to form …
Number of citations: 5 link.springer.com
AV Peresypkin, ME Ellison, S Panmai… - Journal of pharmaceutical …, 2008 - Elsevier
… We report the formation of aqueous gels at low concentrations (less than 1 wt%) of an amphiphilic drug, a derivative of a chromane‐2‐carboxylic acid, at pH values 6.2–6.4. Formation of …
Number of citations: 2 www.sciencedirect.com
JH Kwak, BH Kim, JK Jung, Y Kim, J Cho… - Archives of pharmacal …, 2007 - Springer
A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substitutedphenylamides (2a-n) were synthesized and their ability to inhibit nuclear factor-KB activity was evaluated in …
Number of citations: 19 link.springer.com
S Steenken, AR Sundquist, SV Jovanovic… - Chemical research in …, 1992 - ACS Publications
… The radical of stobadine reacts with Trolox (ie, 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) with a rate constant of 1.2 X 107 M"1 s'1 at pH 7.0 by one-electron oxidation to …
Number of citations: 75 pubs.acs.org
VA Zagorevskii, ID Tsvertkova, EK Orlova… - Chemistry of …, 1967 - Springer
… (A) gives a 2-substitution product I, readily hydrolyzed in acid solution to a 2-hydroxy derivative C, which undergoes an allylic rearrangement to an ester of chromane-2-carboxylic acid B…
Number of citations: 2 link.springer.com
KS Karnik, AP Sarkate, SV Tiwari, R Azad… - Medicinal Chemistry …, 2022 - Springer
… In a 50 ml round bottom flask, 5 g of substituted 4-oxo-chromane-2-carboxylic acid was refluxed overnight with thionyl chloride in presence of ethanol as a solvent. The reaction was …
Number of citations: 1 link.springer.com
GH Chu, M Gu, JA Cassel, S Belanger… - Bioorganic & medicinal …, 2005 - Elsevier
Two novel chemical classes of kappa opioid receptor agonists, chroman-2-carboxamide derivatives and 2,3-dihydrobenzofuran-2-carboxamide derivatives, were synthesized. These …
Number of citations: 29 www.sciencedirect.com

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